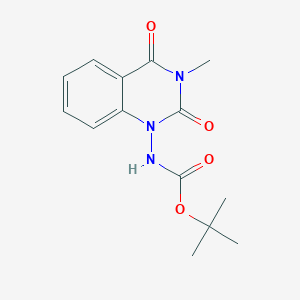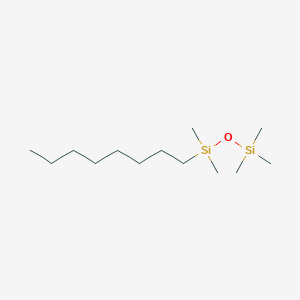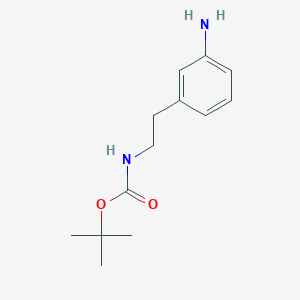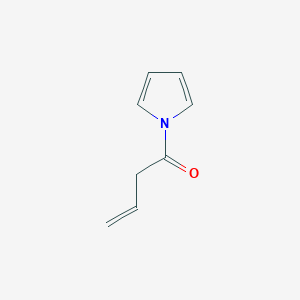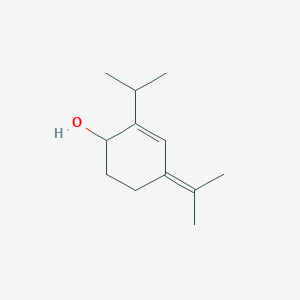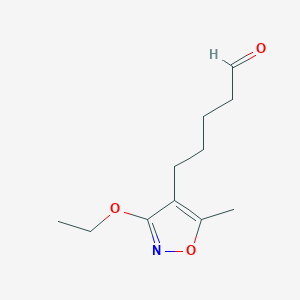
(R)-1-Boc-4-(aminocarboxymethyl)piperidine
Vue d'ensemble
Description
“®-1-Boc-4-(aminocarboxymethyl)piperidine” is a molecule that contains a total of 40 atoms. There are 22 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms . It has a molecular formula of C12H22N2O4 .
Synthesis Analysis
Piperidine derivatives can be synthesized by electroreductive cyclization using readily available imine and terminal dihaloalkanes in a flow microreactor . This method provides target compounds in good yields compared to a conventional batch-type reaction . Another approach involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines .
Molecular Structure Analysis
The molecule contains a total of 40 bonds. There are 18 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .
Chemical Reactions Analysis
Piperidine and pyrrolidine derivatives can be synthesized by electroreductive cyclization using readily available imine and terminal dihaloalkanes in a flow microreactor . Reduction of the substrate imine on the cathode proceeded efficiently due to the large specific surface area of the microreactor .
Physical And Chemical Properties Analysis
The molecule has a molecular weight of 258.32 . More detailed physical and chemical properties were not found in the search results.
Applications De Recherche Scientifique
Drug Discovery
Piperidine derivatives, including “®-1-Boc-4-(aminocarboxymethyl)piperidine”, are utilized in various therapeutic applications. They have shown several important pharmacophoric features and are being utilized in different therapeutic applications .
Anticancer Applications
Piperidine derivatives have been used in anticancer applications. They have shown potential against cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
Antiviral Applications
Piperidine derivatives have also been used in antiviral applications. They have shown potential in combating various viral diseases .
Antimalarial Applications
Piperidine derivatives have been used in antimalarial applications. They have shown potential in combating malaria .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used in antimicrobial and antifungal applications. They have shown potential in combating various microbial and fungal infections .
Antihypertension Applications
Piperidine derivatives have been used in antihypertension applications. They have shown potential in combating hypertension .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used in analgesic and anti-inflammatory applications. They have shown potential in relieving pain and inflammation .
Anti-Alzheimer and Antipsychotic Applications
Piperidine derivatives have been used in anti-Alzheimer and antipsychotic applications. They have shown potential in combating Alzheimer’s disease and various psychotic disorders .
Mécanisme D'action
Target of Action
The compound “®-1-Boc-4-(aminocarboxymethyl)piperidine”, also known as “®-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid”, is a derivative of piperidine . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
The mode of action of piperidine derivatives involves the regulation of several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These compounds lead to the inhibition of cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Biochemical Pathways
The biochemical pathways affected by piperidine derivatives are numerous and complex, involving a wide array of biochemical transformations . These compounds interact with the metabolic network of the organism, affecting its ability to interact with its biotic and abiotic environment and to transform nutrients into biomass .
Result of Action
The result of the action of piperidine derivatives is the inhibition of cell migration and the arrest of the cell cycle, which inhibits the survivability of cancer cells . This leads to a decrease in the progression of various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Propriétés
IUPAC Name |
(2R)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEUKKCILASJSH-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477489 | |
| Record name | (R)-1-Boc-4-(aminocarboxymethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Boc-4-(aminocarboxymethyl)piperidine | |
CAS RN |
177702-21-5 | |
| Record name | (R)-1-Boc-4-(aminocarboxymethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-4-(Amino-carboxy-methyl)-piperidine-1-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



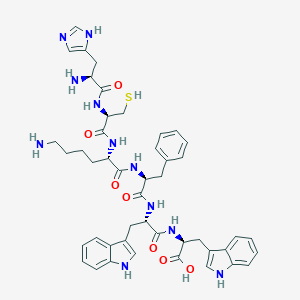
![7-(Trifluoromethyl)bicyclo[2.2.1]heptan-7-ol](/img/structure/B64391.png)
![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide](/img/structure/B64397.png)

